methyl 2-({[5-methyl-2-(4-methylbenzenesulfonamido)phenyl](phenyl)methyl}amino)acetate
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Overview
Description
methyl 2-({[5-methyl-2-(4-methylbenzenesulfonamido)phenyl](phenyl)methyl}amino)acetate is a chemical compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . . This compound is primarily used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[5-methyl-2-(4-methylbenzenesulfonamido)phenyl](phenyl)methyl}amino)acetate typically involves the reaction of 4-methylbenzenesulfonyl chloride with glycine methyl ester in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 2-({[5-methyl-2-(4-methylbenzenesulfonamido)phenyl](phenyl)methyl}amino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding amine.
Substitution: The major product depends on the nucleophile used in the reaction.
Scientific Research Applications
methyl 2-({[5-methyl-2-(4-methylbenzenesulfonamido)phenyl](phenyl)methyl}amino)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-({[5-methyl-2-(4-methylbenzenesulfonamido)phenyl](phenyl)methyl}amino)acetate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methylphenylsulfonamido)acetate
- N-(Toluene-4-sulphonyl)glycine methyl ester
- Methyl N-[(4-methylphenyl)sulphonyl]glycinate
Uniqueness
methyl 2-({[5-methyl-2-(4-methylbenzenesulfonamido)phenyl](phenyl)methyl}amino)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[[[5-methyl-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-17-9-12-20(13-10-17)31(28,29)26-22-14-11-18(2)15-21(22)24(25-16-23(27)30-3)19-7-5-4-6-8-19/h4-15,24-26H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLBRRUXRQUBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)C(C3=CC=CC=C3)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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